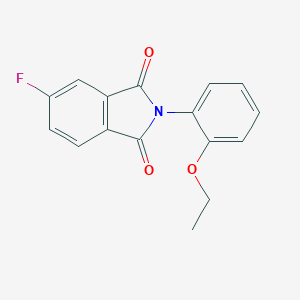![molecular formula C17H13ClN2O4S B258743 Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258743.png)
Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate is a chemical compound that has been the subject of significant scientific research. This compound is known for its potential applications in the field of medicine, particularly in the development of new drugs. The purpose of
Mechanism of Action
The mechanism of action of Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate involves the inhibition of cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic properties, this compound has been found to have antioxidant and neuroprotective effects. It has also been shown to improve insulin sensitivity and reduce blood glucose levels.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate in lab experiments is its ability to inhibit COX-2 enzyme activity. This makes it a useful tool for studying the inflammatory response and developing new anti-inflammatory drugs. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dose and duration of exposure.
Future Directions
There are several potential future directions for the study of Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate. One area of interest is the development of new drugs based on this compound for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Another potential future direction is the investigation of the molecular mechanisms underlying the antioxidant and neuroprotective effects of this compound. Additionally, further research is needed to determine the optimal dose and duration of exposure to minimize potential toxicity.
Synthesis Methods
The synthesis of Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate involves the reaction of 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid with thionyl chloride, followed by reaction with methyl 3-aminocrotonate. The resulting product is then treated with methyl thioglycolate to yield the final compound.
Scientific Research Applications
Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate has been the subject of numerous scientific studies due to its potential applications in the field of medicine. This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been found to have potential applications in the treatment of cancer, diabetes, and Alzheimer's disease.
properties
Product Name |
Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate |
|---|---|
Molecular Formula |
C17H13ClN2O4S |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
methyl 3-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H13ClN2O4S/c1-9-13(14(20-24-9)10-5-3-4-6-11(10)18)16(21)19-12-7-8-25-15(12)17(22)23-2/h3-8H,1-2H3,(H,19,21) |
InChI Key |
TVKFAVHYXJVZIT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(SC=C3)C(=O)OC |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(SC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258660.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B258661.png)
![3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258663.png)

![5-bromo-N-[2-(4-fluorophenyl)ethyl]-2-furamide](/img/structure/B258670.png)

![1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B258672.png)






![5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B258687.png)